molecular formula C8H7NO4 B1308321 2,6-Pyridinedicarboxylic acid monomethyl ester CAS No. 7170-36-7

2,6-Pyridinedicarboxylic acid monomethyl ester

Cat. No. B1308321
Key on ui cas rn: 7170-36-7
M. Wt: 181.15 g/mol
InChI Key: VWIOMFMPIVMLIR-UHFFFAOYSA-N
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Patent
US04636462

Procedure details

40 g of the pyridine-2,6-dicarboxylic acid N-oxide was dissolved in 100 ml of methanol. 5 ml of sulfuric acid was added to the solution. The admixture was then heated under reflux for 2 hours and allowed, to cool so that crystals were deposited. The crystals thus deposited were filtered to obtain 28 g of 6-methoxycarbonylpyridine-2-carboxylic acid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[C:2]([C:10]([OH:12])=[O:11])=[CH:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:19]O>>[CH3:19][O:9][C:7]([C:6]1[N:1]=[C:2]([C:10]([OH:12])=[O:11])[CH:3]=[CH:4][CH:5]=1)=[O:8]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1C(=O)O)C(=O)O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The admixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool so that crystals
FILTRATION
Type
FILTRATION
Details
The crystals thus deposited were filtered

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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